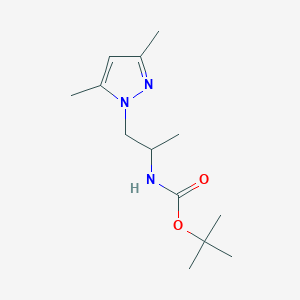

tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate

Description

tert-Butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate is a carbamate-protected amine derivative featuring a 3,5-dimethylpyrazole substituent. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group attached to a propan-2-yl backbone, which is further substituted with a 3,5-dimethylpyrazole ring. Such carbamates are widely employed in medicinal chemistry and organic synthesis as intermediates, particularly for amine protection during multi-step reactions . The Boc group enhances stability and solubility, while the pyrazole moiety may contribute to hydrogen bonding and metabolic resistance due to its methyl substituents.

Properties

Molecular Formula |

C13H23N3O2 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C13H23N3O2/c1-9-7-11(3)16(15-9)8-10(2)14-12(17)18-13(4,5)6/h7,10H,8H2,1-6H3,(H,14,17) |

InChI Key |

PMPXMCJPVJKCHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(C)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound consists of a pyrazole ring substituted at the 3 and 5 positions with methyl groups, linked via the nitrogen at position 1 to a propan-2-yl side chain bearing a tert-butyl carbamate group. The synthesis typically involves:

- Formation of the 3,5-dimethylpyrazole core.

- Attachment of the propan-2-yl linker to the pyrazole nitrogen.

- Protection of the amino group on the propan-2-yl side chain with a tert-butyl carbamate (Boc) group.

Preparation of the Pyrazole Core

The 3,5-dimethyl-1H-pyrazole core is generally prepared via condensation reactions involving hydrazine derivatives and β-ketonitriles or β-diketones:

- Hydrazine reacts with β-ketonitriles or β-diketones substituted with methyl groups at the appropriate positions to yield aminopyrazoles.

- For example, nucleophilic addition of acetonitrile anions to methyl esters of α-substituted amino acids, followed by hydrazine treatment, produces aminopyrazoles with methyl substituents at the 3 and 5 positions of the pyrazole ring.

Introduction of the Propan-2-yl Side Chain and Carbamate Protection

The propan-2-yl side chain bearing the amino group is introduced and subsequently protected as a tert-butyl carbamate:

- The aminoalkyl side chain can be introduced by alkylation of the pyrazole nitrogen with a suitable haloalkyl amine derivative.

- The free amino group on the side chain is then protected using di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butyl carbamate protecting group.

- This protection step is crucial for stabilizing the amino functionality during further synthetic transformations.

Representative Synthetic Procedure

Based on literature and patent disclosures, a typical preparation method involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Formation of aminopyrazole | Hydrazine hydrate + β-ketonitrile derivatives | Synthesis of 3,5-dimethylpyrazole core with amino functionality |

| 2. Alkylation | Alkyl halide (e.g., 1-bromo-2-propanamine) + base (e.g., potassium carbonate) | N-alkylation of pyrazole nitrogen with propan-2-yl amine derivative |

| 3. Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of tert-butyl carbamate protecting group on amino side chain |

| 4. Purification | Extraction, crystallization, chromatography | Isolation of pure tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate |

Reaction Conditions and Optimization Parameters

- Bases : Potassium carbonate or sodium hydride are commonly used for alkylation steps.

- Solvents : Aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are preferred.

- Temperature : Alkylation reactions typically proceed at room temperature to reflux conditions depending on the reactivity of the alkylating agent.

- Boc Protection : Usually performed at 0–25 °C to avoid side reactions.

- Reaction Time : Alkylation and protection steps range from 1 to 12 hours based on scale and reagents.

Analytical Monitoring and Yield

- Reaction progress is monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

- Purity and structure confirmation are done by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- Typical yields for the final Boc-protected product range from 60% to 85%, depending on reaction optimization.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Key Notes |

|---|---|---|

| Pyrazole core synthesis | Hydrazine + β-ketonitrile derivatives | Forms 3,5-dimethylpyrazole intermediate |

| N-Alkylation | Alkyl halide (e.g., 1-bromo-2-propanamine), base | Attaches propan-2-yl side chain to pyrazole |

| Boc protection | Di-tert-butyl dicarbonate, base, solvent | Protects amino group as tert-butyl carbamate |

| Purification | Extraction, crystallization, chromatography | Isolates pure target compound |

Additional Notes from Patents and Literature

- The use of metal hydroxides or alkoxides as bases in carbamate formation and deprotection reactions is documented, with alkali metal hydroxides such as sodium hydroxide preferred for efficient Boc protection and deprotection.

- The reaction solvent system can include water, tetrahydrofuran, or alcohols to optimize solubility and reaction rate.

- Reaction temperatures vary widely but are typically controlled to minimize side reactions and maximize yield.

- The literature also suggests that the sequence of addition and reaction order can influence the selectivity and yield of the carbamate product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the pyrazole ring.

Reduction: Formation of reduced carbamate derivatives.

Substitution: Formation of substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include tert-butyl carbamate derivatives with variations in the substituents on the pyrazole ring, alkyl chain length, or alternative heterocyclic systems. Examples from literature and patents are summarized below:

Physicochemical Properties

- Solubility: The 3,5-dimethylpyrazole group in the target compound likely enhances lipophilicity compared to non-methylated analogs (e.g., tert-butyl-(2-(aminooxy)ethyl)carbamate), reducing aqueous solubility but improving membrane permeability.

- Stability : Methyl groups on the pyrazole ring may confer resistance to oxidative metabolism compared to unsubstituted pyrazoles, as seen in related pharmaceutical intermediates .

Research Findings and Implications

- Patent Trends : Recent patents (e.g., ) highlight tert-butyl carbamates as versatile intermediates in drug discovery, particularly for oncology and CNS therapeutics. Modifications like methoxycyclohexyl groups (Table 1, row 3) improve pharmacokinetic profiles .

Biological Activity

tert-butyl (1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl)carbamate is a carbamate compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Molecular Formula: C13H23N3O2

Molecular Weight: 253.34 g/mol

IUPAC Name: tert-butyl N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]carbamate

| Property | Value |

|---|---|

| InChI Key | PMPXMCJPVJKCHX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1CC(C)NC(=O)OC(C)(C)C)C |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. Common methods include:

- Reactants: tert-butyl carbamate and 3,5-dimethyl-1H-pyrazole.

- Conditions: Use of bases like sodium hydride or potassium carbonate in organic solvents such as THF or DMF at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator. For instance, it can inhibit specific enzymes by forming covalent bonds with active sites, thus blocking substrate access.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells. For example, compounds derived from pyrazole structures have demonstrated inhibitory effects on BRAF V600E mutant cancer cell lines with IC50 values in the nanomolar range .

Antimicrobial Properties

There is also emerging evidence suggesting that this compound may possess antimicrobial and antifungal properties. The presence of the pyrazole ring is often associated with increased biological activity against various pathogens .

Case Studies

Several studies have explored the biological activities of related compounds:

-

Antiproliferative Effects:

A study evaluated the antiproliferative effects of pyrazole derivatives on melanoma and colon cancer cell lines, revealing significant inhibition compared to control compounds . -

Enzyme Inhibition:

Research has indicated that certain pyrazole-based compounds can effectively inhibit specific kinases involved in cancer progression, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.